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Compound of Interest

Compound Name: Hsp90-IN-19

Cat. No.: B12390406 Get Quote

Disclaimer: The following application notes and protocols have been generated using Celastrol

as a representative inhibitor of the Hsp90-co-chaperone interaction. The originally requested

compound, "Hsp90-IN-19," could not be identified in publicly available scientific literature.

Celastrol is a well-characterized natural product known to disrupt the protein-protein interaction

(PPI) between Hsp90 and its co-chaperone Cdc37.

Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the

stability and function of a wide array of "client" proteins, many of which are critical nodes in

signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1] The function

of Hsp90 is intricately regulated by a cohort of co-chaperones that modulate its ATPase activity

and client protein specificity. One such critical co-chaperone is Cdc37, which is primarily

responsible for recruiting and loading protein kinase clients onto the Hsp90 machinery.[2]

The Hsp90-Cdc37 interaction represents a key nexus in cellular signaling and has emerged as

an attractive target for therapeutic intervention. Disrupting this PPI offers a more selective

approach to Hsp90 inhibition compared to traditional ATP-competitive inhibitors, potentially

leading to fewer off-target effects.[2]

Celastrol, a pentacyclic triterpenoid, has been identified as a potent natural product inhibitor of

the Hsp90-Cdc37 interaction.[3] It has been shown to bind to the C-terminal domain of Hsp90,

leading to the disruption of the Hsp90-Cdc37 complex.[1][4] This, in turn, results in the

degradation of Hsp90 client kinases, such as Akt and Cdk4, and subsequent inhibition of
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downstream signaling pathways, ultimately leading to apoptosis and cell cycle arrest in cancer

cells.[3][5]

These application notes provide detailed protocols for utilizing Celastrol to study the Hsp90-

Cdc37 protein-protein interaction and its downstream cellular consequences.

Data Presentation
Quantitative Data for Celastrol
Table 1: In Vitro Antiproliferative Activity of Celastrol in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Citation(s)

Panc-1 Pancreatic Cancer 16.15 ± 0.97 [6]

MiaPaca-2 Pancreatic Cancer 7.31 ± 0.33 [6]

BxPc-3 Pancreatic Cancer 7.79 ± 0.81 [6]

Capan-2 Pancreatic Cancer 11.46 ± 0.83 [6]

HepG-2 Liver Cancer 1.23 [7]

MGC803 Gastric Cancer 0.35 [7]

A549 Lung Cancer 5.34 [7]

BEL-7402
Hepatocellular

Carcinoma
0.79 [7]

AGS Gastric Cancer 3.77 [8][9]

HCT-116 Colon Cancer 0.32 [10]

LNCaP Prostate Cancer 0.05 - 1 [11]

DU145 Prostate Cancer 0.05 - 1 [11]

PC3 Prostate Cancer 0.05 - 1 [11]

MCF-7 Breast Cancer

20.0 ± 1.2 (for

compound 8c, a

derivative)

[2]

SK-N-MC Ewing Sarcoma

12.8 ± 0.9 (for

compound 8c, a

derivative)

[2]

THP-1 Leukemia

33.9 ± 8.5 (for

compound 8c, a

derivative)

[2]

Table 2: Biochemical Activity of Celastrol
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Assay Effect Concentration Citation(s)

Hsp90-Cdc37

Interaction Disruption

(GST Pull-down)

Moderate effect 1 µM [1]

Hsp90-Cdc37

Interaction Disruption

(GST Pull-down)

>70% inhibition 10 µM [1]

Hsp90-Cdc37

Interaction Disruption

(GST Pull-down)

Complete abrogation 100 µM [1]

Hsp90 ATPase Activity Inhibition
Concentration-

dependent
[1]

Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess
Hsp90-Cdc37 Interaction in Cells
This protocol details the steps to determine if Celastrol disrupts the interaction between Hsp90

and Cdc37 within a cellular context.

Materials:

Cancer cell line of interest (e.g., Panc-1, H1299)

Celastrol (dissolved in DMSO)

Cell lysis buffer (e.g., NP-40 lysis buffer) with protease inhibitors

Anti-Hsp90 antibody for immunoprecipitation

Anti-Cdc37 antibody for Western blotting

Protein A/G agarose beads
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SDS-PAGE gels and Western blotting reagents

Procedure:

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying

concentrations of Celastrol (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified

time (e.g., 12-24 hours).[3][12]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing

protease inhibitors.

Immunoprecipitation:

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

Incubate the pre-cleared lysates with an anti-Hsp90 antibody overnight at 4°C with gentle

rotation.

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to

remove non-specific binding proteins.

Elution and Western Blotting:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with an anti-Cdc37 antibody to detect the amount of Cdc37 co-

immunoprecipitated with Hsp90.

Also, probe for Hsp90 to ensure equal immunoprecipitation in all samples.

Analysis: A decrease in the amount of co-immunoprecipitated Cdc37 in Celastrol-treated

samples compared to the control indicates disruption of the Hsp90-Cdc37 interaction.
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Protocol 2: Western Blot Analysis of Hsp90 Client
Protein Degradation
This protocol is used to assess the downstream effect of Hsp90-Cdc37 disruption, which is the

degradation of Hsp90 client kinases.

Materials:

Cancer cell line of interest

Celastrol

Cell lysis buffer with protease and phosphatase inhibitors

Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, EGFR) and a loading

control (e.g., actin)

Secondary antibodies and ECL detection reagents

Procedure:

Cell Treatment: Treat cells with various concentrations of Celastrol for 24 hours.[12]

Protein Extraction: Lyse the cells and quantify the protein concentration.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against client proteins like Akt and Cdk4.

Probe with an antibody against a loading control to ensure equal protein loading.

Analysis: A dose-dependent decrease in the levels of client proteins in Celastrol-treated cells

indicates that the disruption of the Hsp90-Cdc37 interaction leads to their degradation.
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Protocol 3: In Vitro GST Pull-Down Assay for Hsp90-
Cdc37 Interaction
This in vitro assay directly assesses the effect of Celastrol on the binding of purified Hsp90 and

Cdc37 proteins.[1]

Materials:

Purified GST-tagged Cdc37

Purified His-tagged Hsp90

Glutathione-Sepharose beads

Binding buffer

Wash buffer

Elution buffer

Celastrol

Procedure:

Incubation of GST-Cdc37 with Beads: Incubate purified GST-Cdc37 with Glutathione-

Sepharose beads to allow binding.

Washing: Wash the beads to remove unbound GST-Cdc37.

Binding of Hsp90: Add purified His-Hsp90 to the beads and incubate in the presence of

varying concentrations of Celastrol or DMSO.

Washing: Wash the beads extensively to remove unbound Hsp90.

Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western

blotting using an anti-His antibody to detect Hsp90.
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Analysis: A reduction in the amount of Hsp90 pulled down in the presence of Celastrol

demonstrates its direct inhibitory effect on the Hsp90-Cdc37 interaction.

Protocol 4: Hsp90 ATPase Activity Assay
This protocol measures the effect of Celastrol on the ATPase activity of Hsp90.[1]

Materials:

Purified Hsp90 protein

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl₂)

ATP

Enzyme-coupled system (pyruvate kinase/lactic dehydrogenase)

NADH

PEP

Celastrol

Procedure:

Reaction Setup: In a microplate, combine the reaction buffer, ATP, NADH, PEP, and the

pyruvate kinase/lactic dehydrogenase enzyme mix.

Addition of Inhibitor: Add different concentrations of Celastrol or DMSO to the reaction

mixture.

Initiation of Reaction: Start the reaction by adding purified Hsp90 protein.

Measurement: Measure the decrease in absorbance at 340 nm over time at 37°C. The rate

of NADH oxidation is proportional to the rate of ATP hydrolysis by Hsp90.

Analysis: Compare the ATPase activity in the presence of Celastrol to the control to

determine the inhibitory effect.
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Caption: Hsp90-Cdc37 Signaling Pathway and Inhibition by Celastrol.

Experimental Workflow Diagram
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Caption: Co-Immunoprecipitation Workflow for Studying Hsp90-Cdc37 PPI.
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Logical Relationship Diagram

Hypothesis:
Celastrol disrupts Hsp90-Cdc37 interaction,

leading to client protein degradation and
inhibition of cancer cell proliferation.

Experiment 1:
Co-Immunoprecipitation

Experiment 2:
Western Blot for Client Proteins

Experiment 3:
Cell Viability Assay (e.g., MTT)

Result 1:
Decreased co-IP of Cdc37 with Hsp90

Result 2:
Decreased levels of Akt, Cdk4, etc.

Result 3:
Decreased cell viability (IC50)

Conclusion:
Celastrol is a potent inhibitor of the

Hsp90-Cdc37 PPI with anti-cancer activity.

Click to download full resolution via product page

Caption: Logical Flow of Experiments to Validate Celastrol's Mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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